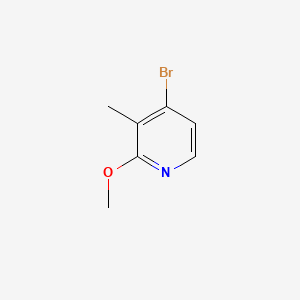

4-Bromo-2-methoxy-3-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNUOXFGYYUHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743256 | |

| Record name | 4-Bromo-2-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-12-3 | |

| Record name | 4-Bromo-2-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-Bromo-2-methoxy-3-methylpyridine, a key building block in pharmaceutical and agrochemical research. The document details potential reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the bromine atom, a methoxy group, and a methyl group on the pyridine ring, offer multiple points for further functionalization, making it a versatile intermediate for the synthesis of complex molecules with potential biological activity. The strategic placement of the bromine atom at the 4-position allows for its use in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Synthetic Strategies

The synthesis of this compound can be approached through two primary strategies: direct electrophilic bromination of a pre-functionalized pyridine ring and a multi-step sequence involving a Sandmeyer reaction. The choice of route depends on the availability of starting materials and the desired regioselectivity.

Route 1: Direct Electrophilic Bromination of 2-Methoxy-3-methylpyridine

This approach involves the direct introduction of a bromine atom onto the 2-methoxy-3-methylpyridine backbone. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents.

Reaction Mechanism: The methoxy group at the 2-position and the methyl group at the 3-position are both ortho- and para-directing activators for electrophilic aromatic substitution. This directs the incoming electrophile (bromine) to the 4- and 6-positions of the pyridine ring. The challenge in this approach lies in achieving high regioselectivity for the desired 4-bromo isomer over the 6-bromo byproduct. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity.

Controlling Regioselectivity: Achieving a high yield of the 4-bromo isomer requires careful control of reaction conditions. Factors such as the choice of brominating agent, solvent, and temperature can influence the regioselectivity. While specific conditions for the selective 4-bromination of 2-methoxy-3-methylpyridine are not extensively reported in the available literature, the use of milder brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent might offer better control compared to harsher reagents like elemental bromine.

Route 2: Sandmeyer Reaction of 4-Amino-2-methoxy-3-methylpyridine

A more reliable method for the regioselective synthesis of this compound involves the Sandmeyer reaction.[1][2][3] This multi-step approach begins with the synthesis of the precursor, 4-amino-2-methoxy-3-methylpyridine, followed by its diazotization and subsequent conversion to the bromo-derivative.

Synthesis of the Amino Precursor (4-Amino-2-methoxy-3-methylpyridine): The key intermediate for the Sandmeyer route is 4-amino-2-methoxy-3-methylpyridine (CAS 1781547-87-2).[4] While a specific, detailed protocol for its synthesis is not readily available in the searched literature, a plausible synthetic pathway can be inferred from related transformations. One potential approach involves the nitration of 2-methoxy-3-methylpyridine at the 4-position, followed by the reduction of the nitro group to an amine.

Sandmeyer Reaction Mechanism: The Sandmeyer reaction proceeds in two main steps:[1][2]

-

Diazotization: The primary aromatic amine, 4-amino-2-methoxy-3-methylpyridine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.

-

Bromination: The resulting diazonium salt is then treated with a copper(I) bromide solution. The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. The reaction is believed to proceed via a radical mechanism.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound was not found in the search results, a general procedure for a Sandmeyer reaction can be adapted.

General Protocol for Sandmeyer Reaction:

Step 1: Diazotization of 4-Amino-2-methoxy-3-methylpyridine

-

Dissolve 4-amino-2-methoxy-3-methylpyridine in a suitable acidic medium (e.g., a mixture of hydrobromic acid and water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for a specified time (typically 30-60 minutes) to ensure complete formation of the diazonium salt.

Step 2: Conversion to this compound

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography or distillation.

Quantitative Data

Due to the lack of a specific reported synthesis for this compound, a table of quantitative data cannot be provided at this time. For related Sandmeyer reactions on pyridine derivatives, yields can vary widely depending on the substrate and reaction conditions, but are often in the moderate to good range (40-80%).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Logical Relationship for Synthetic Strategy Selection:

Caption: Decision workflow for the synthesis of this compound.

Experimental Workflow for Sandmeyer Reaction:

Caption: Step-by-step workflow for the Sandmeyer synthesis of this compound.

Conclusion

The synthesis of this compound presents a choice between a direct but potentially unselective bromination and a more reliable but longer Sandmeyer reaction sequence. For researchers requiring high purity and regiochemical control, the Sandmeyer route is the recommended approach. Further research into the regioselective direct bromination of 2-methoxy-3-methylpyridine could provide a more atom-economical and efficient synthesis in the future. This guide provides the foundational knowledge for chemists to undertake the synthesis of this valuable building block for drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-2-methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-3-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine ring provides a versatile scaffold for the development of novel pharmaceutical agents and other functional molecules. The bromine atom at the 4-position serves as a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on its application in synthetic organic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 112197-12-3 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | Not specified (likely a solid or liquid) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Slightly soluble in water.[3] | N/A |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the carbon-bromine bond at the 4-position of the electron-deficient pyridine ring. This C(sp²)-Br bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules. The following sections detail the expected reactivity in key transformations, supported by general experimental protocols for analogous bromopyridine substrates.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed reactions. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, and Negishi reactions) or migratory insertion (for Heck and Sonogashira reactions), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) is placed in a reaction vessel.[4] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and an aqueous solution of the base, is added. The reaction mixture is then heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired coupled product.

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

General Experimental Protocol for Buchwald-Hartwig Amination:

In an oven-dried, sealable reaction vessel, this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv) or Pd(OAc)₂ (0.01-0.05 equiv), a phosphine ligand like BINAP (0.02-0.1 equiv) or XPhos (0.02-0.1 equiv), and a strong base such as NaOtBu (1.2-2.0 equiv) or Cs₂CO₃ (1.5-2.5 equiv) are combined.[5][6] The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude material is purified by column chromatography to yield the desired arylamine.

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

General Experimental Protocol for Sonogashira Coupling:

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv) and a copper(I) salt, typically CuI (0.02-0.1 equiv), are added.[7][8] An amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv), is also added. The reaction is typically carried out under an inert atmosphere and can often proceed at room temperature, although gentle heating (40-60 °C) may be required for less reactive substrates. After the reaction is complete, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is separated, dried, and concentrated, and the product is purified by chromatography.

-

Heck Coupling: This reaction allows for the arylation of alkenes. This compound can be coupled with various alkenes in the presence of a palladium catalyst and a base to form substituted pyridyl-alkenes.[9][10]

-

Stille Coupling: In a Stille coupling, an organohalide is reacted with an organotin compound. This method can be used to introduce a variety of alkyl, vinyl, and aryl groups onto the pyridine ring of the title compound.[11]

-

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, and it is known for its high functional group tolerance and reactivity.[12][13]

Synthesis

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be inferred from the preparation of analogous compounds. A common strategy for introducing a bromine atom at the 4-position of a pyridine ring is through a Sandmeyer-type reaction starting from the corresponding 4-aminopyridine.

Plausible Synthetic Pathway

Caption: A potential synthetic route to this compound.

A likely precursor, 4-amino-2-methoxy-3-methylpyridine, would undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures to form a diazonium salt intermediate. Subsequent treatment with a copper(I) bromide (CuBr) catalyst would then displace the diazonium group with a bromine atom to yield the final product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its key feature is the C4-bromine atom, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. This reactivity allows for the straightforward introduction of a diverse range of functional groups, making it an important intermediate in the design and synthesis of novel compounds for pharmaceutical and materials science applications. While some of its physical properties are not yet fully characterized in the literature, its well-understood reactivity profile provides a strong foundation for its use in complex molecule synthesis.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 4-BROMO-2-METHOXY-3-METHYL-PYRIDINE [chembk.com]

- 3. 4-Bromo-2-methoxypyridine | 100367-39-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Negishi Coupling [organic-chemistry.org]

Spectroscopic Data of 4-Bromo-2-methoxy-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Bromo-2-methoxy-3-methylpyridine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside detailed, representative experimental protocols for the acquisition of such data.

Molecular Structure

IUPAC Name: this compound CAS Number: 112197-12-3 Molecular Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol

Data Presentation

The following tables summarize the predicted quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.1 - 8.3 | d | ~5.0 |

| H-5 | ~7.0 - 7.2 | d | ~5.0 |

| -OCH₃ | ~3.9 - 4.1 | s | N/A |

| -CH₃ | ~2.2 - 2.4 | s | N/A |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 - 165 |

| C-6 | ~148 - 150 |

| C-4 | ~120 - 122 |

| C-3 | ~118 - 120 |

| C-5 | ~110 - 112 |

| -OCH₃ | ~53 - 55 |

| -CH₃ | ~15 - 17 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (-OCH₃, -CH₃) |

| ~1600, ~1470 | Strong | C=C and C=N Stretching (Pyridine Ring) |

| 1250-1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1050-1000 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| Below 800 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 201/203 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| 186/188 | [M-CH₃]⁺ | Loss of a methyl group. |

| 172/174 | [M-OCH₃]⁺ | Loss of a methoxy group. |

| 122 | [M-Br]⁺ | Loss of the bromine atom. |

| 92 | [M-Br-OCH₃]⁺ | Subsequent loss of the methoxy group after bromine loss. |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for pyridine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials & Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Use the same sample and lock/shim conditions.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

-

This compound sample

-

Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. Perform baseline correction if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane or Methanol)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

GC-MS Method Setup:

-

GC: Use a suitable capillary column (e.g., DB-5ms). Set the oven temperature program to start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up at 10-20 °C/min to a final temperature of ~280 °C. Use helium as the carrier gas.

-

MS: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 300.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for this peak and analyze the molecular ion and fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

derivatives of 4-Bromo-2-methoxy-3-methylpyridine and their physical properties

An In-depth Technical Guide to the Derivatives of 4-Bromo-2-methoxy-3-methylpyridine: Synthesis, Properties, and Potential Applications

Disclaimer: Direct experimental data on the derivatives of this compound is limited in publicly available scientific literature. The information presented herein is a technical guide based on the established chemistry of structurally similar pyridine compounds. Experimental protocols and potential properties are derived from analogous reactions and should be considered predictive.

Introduction

This compound (CAS No. 112197-12-3) is a halogenated and substituted pyridine derivative.[1] Its structure, featuring a reactive bromine atom at the C4 position, a methoxy group at C2, and a methyl group at C3, makes it a valuable and versatile building block for the synthesis of a diverse range of more complex heterocyclic compounds. The pyridine scaffold is a core component in numerous pharmaceuticals and functional materials, and substituted pyridines are of significant interest to researchers in medicinal chemistry and drug development.[2][3]

This guide provides a comprehensive overview of the potential synthetic pathways for creating derivatives of this compound, outlines predicted physical properties, and presents detailed experimental protocols based on well-established chemical reactions like the Suzuki-Miyaura cross-coupling.

Core Compound Properties:

-

Molecular Formula: C₇H₈BrNO[1]

-

Molecular Weight: 202.05 g/mol [1]

-

General Reactivity: The bromine atom at the 4-position is the primary site for synthetic modification, typically via transition-metal-catalyzed cross-coupling reactions.

Synthetic Pathways and Key Derivatives

The primary route for the derivatization of this compound involves the substitution of the bromine atom. Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl compounds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[4][5] This reaction is highly tolerant of various functional groups, making it ideal for the synthesis of complex pyridine derivatives.[4] For this compound, this would involve reacting it with various aryl or heteroaryl boronic acids to yield 4-aryl-2-methoxy-3-methylpyridine derivatives.

A general workflow for this synthetic approach is visualized below.

Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.

Physical Properties of Potential Derivatives

The physical properties of derivatives will depend on the nature of the substituent introduced at the 4-position. The following table provides predicted properties for a series of hypothetical 4-aryl derivatives based on known structure-property relationships.

| Derivative Name | Predicted Molecular Formula | Predicted Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Solubility |

| 2-Methoxy-3-methyl-4-phenylpyridine | C₁₃H₁₃NO | 199.25 | 70 - 85 | Soluble in organic solvents (DCM, EtOAc, Acetone) |

| 2-Methoxy-4-(4-methoxyphenyl)-3-methylpyridine | C₁₄H₁₅NO₂ | 229.27 | 90 - 105 | Soluble in organic solvents, slightly in hot ethanol |

| 4-(4-Chlorophenyl)-2-methoxy-3-methylpyridine | C₁₃H₁₂ClNO | 233.70 | 85 - 100 | Soluble in organic solvents |

| 2-Methoxy-3-methyl-4-(thiophen-3-yl)pyridine | C₁₁H₁₁NOS | 205.28 | 75 - 90 | Soluble in organic solvents |

Note: These values are estimations and require experimental verification.

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 4-aryl-2-methoxy-3-methylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for similar bromo-pyridine compounds.[4][6]

Synthesis of 2-Methoxy-3-methyl-4-phenylpyridine

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-Methoxy-3-methyl-4-phenylpyridine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no biological data exists for derivatives of this compound, related structures such as 2-substituted-4-methylpyridine derivatives have shown potential as anticancer and antimicrobial agents.[3] Furthermore, bromophenol derivatives have been investigated for antioxidant and anticancer activities.[7]

Should derivatives of this compound exhibit cytotoxic activity against cancer cells, a potential mechanism could involve the modulation of key signaling pathways implicated in cell growth and survival, such as the MAPK or NF-κB pathways. The diagram below illustrates a hypothetical inhibitory action on a generic kinase signaling pathway.

Caption: Hypothesized inhibition of a kinase signaling cascade.

Conclusion

This compound represents a promising starting material for the development of novel substituted pyridine compounds. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the synthesis of a wide library of derivatives. While direct experimental data is sparse, the chemistry of analogous compounds suggests that these derivatives would be valuable for screening in drug discovery programs, particularly in oncology and infectious diseases. Further research is necessary to synthesize and characterize these compounds and to validate their potential biological activities.

References

Structural Analysis of 4-Bromo-2-methoxy-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 4-Bromo-2-methoxy-3-methylpyridine (CAS No. 112197-12-3), a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a predictive analysis based on established spectroscopic principles and data from closely related analogues. It includes a plausible synthetic route, predicted spectral data (NMR, IR, and Mass Spectrometry) organized for clarity, and detailed, representative experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers working with substituted pyridine scaffolds.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, thereby influencing its biological activity and chemical reactivity. This compound, with its unique combination of a bromine atom, a methoxy group, and a methyl group, presents an interesting scaffold for further chemical exploration. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methoxy and methyl groups can modulate the molecule's lipophilicity and metabolic stability.

This guide offers a detailed, albeit predictive, structural elucidation of this compound to facilitate its synthesis and characterization in a laboratory setting.

Proposed Synthesis

A plausible synthetic pathway for this compound can be conceptualized starting from a suitable precursor, such as 2-methoxy-3-methylpyridine. The synthesis would likely involve an electrophilic bromination step. The directing effects of the electron-donating methoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity at the 4-position.

Caption: Proposed synthetic workflow for this compound.

Predicted Structural and Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a solution in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~7.9 - 8.1 | d | ~5.0 |

| H-5 | ~6.7 - 6.9 | d | ~5.0 |

| -OCH₃ | ~3.9 - 4.1 | s | N/A |

| -CH₃ | ~2.2 - 2.4 | s | N/A |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 - 165 |

| C-6 | ~148 - 150 |

| C-4 | ~115 - 117 |

| C-3 | ~120 - 122 |

| C-5 | ~110 - 112 |

| -OCH₃ | ~53 - 55 |

| -CH₃ | ~15 - 17 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 2850 - 2980 | Medium |

| C=N and C=C Ring Stretching | 1550 - 1600, 1450 - 1500 | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1280 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum, obtained via electron ionization (EI), will be characterized by the molecular ion peak and distinct fragment ions. A key feature will be the isotopic pattern of bromine.[1]

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

| 201/203 | [C₇H₈BrNO]⁺ | Molecular ion peak (M⁺) with bromine isotopic pattern |

| 186/188 | [C₆H₅BrNO]⁺ | Loss of a methyl radical (•CH₃) |

| 172/174 | [C₇H₈NO]⁺ | Loss of a bromine radical (•Br) |

| 122 | [C₆H₄NO]⁺ | Loss of a bromine radical (•Br) and a methyl radical (•CH₃) |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is a proposed method and may require optimization.

Materials:

-

2-Methoxy-3-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (AcOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve 2-methoxy-3-methylpyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tube and cap

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the sample.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum and identify characteristic functional group vibrations.

Materials & Equipment:

-

This compound sample (as a neat liquid or solid)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.[1]

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC-MS system with an electron ionization (EI) source

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

GC Conditions (Representative):

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Conclusion

This technical guide provides a predictive yet comprehensive structural analysis of this compound. The proposed synthetic route, along with the predicted spectroscopic data and detailed experimental protocols, offers a solid foundation for researchers to synthesize, purify, and characterize this compound. The availability of this information is anticipated to accelerate research and development efforts that utilize this and related substituted pyridine scaffolds. Future experimental validation of the data presented herein is encouraged.

References

An In-depth Technical Guide to the Exploratory Reactions of 4-Bromo-2-methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-3-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, an electron-donating methoxy group at the 2-position, and a methyl group at the 3-position, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key exploratory reactions of this compound, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation reactions. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate its application in research and development.

Core Reactivity

The reactivity of this compound is primarily centered around the carbon-bromine bond at the 4-position. This position is susceptible to a variety of transformations, making it a valuable handle for the introduction of diverse functional groups and the construction of complex molecular architectures. The electron-donating methoxy and methyl groups can influence the reactivity of the pyridine ring, and the nitrogen atom plays a crucial role in directing certain reactions and stabilizing intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >95 | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 92 | [1] |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | [1] |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 110 | 88 | [1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Pathway

References

Stability and Storage of 4-Bromo-2-methoxy-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for the chemical compound 4-Bromo-2-methoxy-3-methylpyridine (CAS Number: 112197-12-3). Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets of structurally similar compounds and established principles of pharmaceutical stability testing to provide best-practice recommendations.

Compound Profile

Chemical Structure:

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following conditions are recommended based on general guidelines for halogenated and methoxy-substituted pyridine derivatives.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][2] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][2] | To prevent oxidative degradation. |

| Light Exposure | Store in the dark or in an amber vial. | Many pyridine derivatives are light-sensitive. |

| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and reaction with container materials. |

| Moisture | Store in a dry environment. | To prevent hydrolysis. |

Potential Degradation Pathways

The chemical structure of this compound, featuring a brominated pyridine ring and a methoxy group, suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

-

Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding pyridin-2-one derivative. The carbon-bromine bond could also undergo hydrolysis, though typically under more forcing conditions.

-

Oxidation: The pyridine ring and the methyl group are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the C-Br or C-O bonds, generating radical intermediates and subsequent degradation products.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, leading to a complex mixture of degradation products.

Below is a diagram illustrating these potential degradation pathways.

References

Navigating the Regioselectivity of 4-Bromo-2-methoxy-3-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of chemical reactions involving 4-Bromo-2-methoxy-3-methylpyridine, a versatile building block in medicinal chemistry. Understanding the preferred reaction sites on this substituted pyridine is crucial for the efficient synthesis of complex molecules in drug discovery and development. This document summarizes key reaction types, presents available quantitative data, details experimental protocols, and provides a theoretical framework for predicting reaction outcomes.

Core Concepts: Electronic and Steric Influences on Reactivity

The regioselectivity of reactions on the this compound ring is primarily dictated by a combination of electronic effects, steric hindrance, and the nature of the reaction mechanism.

Electronic Effects: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the α (2- and 6-) and γ (4-) positions. The substituents on the ring further modulate this reactivity:

-

2-Methoxy Group: This is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect can activate the ring towards electrophilic attack and influence the acidity of adjacent protons.

-

3-Methyl Group: This is a weak electron-donating group through induction, slightly increasing the electron density of the ring.

-

4-Bromo Group: As a halogen, it is an electron-withdrawing group by induction, further activating the 4-position for nucleophilic attack. It also serves as an excellent leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Steric Hindrance: The methyl group at the 3-position can sterically hinder reactions at the adjacent 2- and 4-positions, potentially influencing the approach of bulky reagents.

These competing factors determine the most likely site of reaction, which is often a fine balance between electronic activation and steric accessibility.

Key Reaction Classes and Regioselectivity

The primary reaction pathways for functionalizing this compound are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The inherent reactivity of the C-Br bond at the 4-position makes it the principal site for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are highly regioselective, occurring almost exclusively at the 4-position due to the presence of the bromo leaving group.

Logical Reaction Pathway

Caption: General catalytic cycle for cross-coupling reactions.

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. For this compound, this reaction would be expected to yield the corresponding 4-aryl- or 4-vinyl-2-methoxy-3-methylpyridine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ [3-5 mol%] or Pd(dppf)Cl₂ [2-5 mol%]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ [2.0-3.0 eq.]).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1, or DMF/water 4:1).

-

Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | General Protocol |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | General Protocol |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 110 | 12 | 80-90 | General Protocol |

| Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar bromopyridine substrates due to the lack of specific reported data for this compound. |

2.1.2. Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. It is expected to proceed regioselectively at the 4-position of this compound to yield 4-amino-2-methoxy-3-methylpyridine derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ [1-2 mol%]), a phosphine ligand (e.g., BINAP, Xantphos [2-4 mol%]), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃ [1.5-2.5 eq.]).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.[1]

Quantitative Data: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 70-85 | General Protocol |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 | General Protocol |

| Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions of similar bromopyridine substrates. |

2.1.3. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, which would lead to 4-alkynyl-2-methoxy-3-methylpyridines.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ [2-5 mol%]), and a copper(I) co-catalyst (e.g., CuI [3-10 mol%]).

-

Reagent and Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine [2.0-3.0 eq.]) and the terminal alkyne (1.1-1.5 eq.).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

-

Purification: Purify the crude product by column chromatography.[2]

Quantitative Data: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 6 | 80-90 | General Protocol |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 40 | 8 | 75-85 | General Protocol |

| Note: Yields are estimated based on typical Sonogashira coupling reactions of similar bromopyridine substrates. |

Nucleophilic Aromatic Substitution (SNAr)

While the 4-position is activated towards nucleophilic attack, SNAr reactions on 4-halopyridines generally require strong nucleophiles and sometimes harsh conditions. The electron-donating methoxy and methyl groups may slightly deactivate the ring towards SNAr compared to an unsubstituted 4-bromopyridine. However, with potent nucleophiles, substitution at the 4-position is expected.

Logical Reaction Pathway for SNAr

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: General Procedure for SNAr with Amines

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq.) and the desired amine (2.0-5.0 eq.). A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used. In some cases, the amine can be used as the solvent.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 120-180 °C). The reaction may require prolonged heating. Monitor by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Conclusion and Future Outlook

The reactivity of this compound is dominated by reactions at the 4-position, primarily due to the presence of the bromine atom, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions and a site for nucleophilic attack. The electronic and steric effects of the methoxy and methyl groups play a secondary role in modulating this reactivity.

For synthetic chemists and drug development professionals, this compound is a valuable synthon that allows for the regioselective introduction of a wide variety of functional groups at the 4-position. The predictable nature of its reactivity makes it an ideal starting material for the construction of libraries of substituted pyridines for structure-activity relationship (SAR) studies.

While general protocols for common cross-coupling reactions are applicable, the lack of specific, published quantitative data for this particular substrate highlights an opportunity for further research. A systematic study of various cross-coupling and nucleophilic substitution reactions on this compound would be of significant value to the medicinal chemistry community, providing a more detailed understanding of its reactivity profile and enabling more efficient synthetic planning. Future work should focus on documenting the yields and optimal conditions for a broader range of coupling partners to create a comprehensive reaction database for this important building block.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Bromo-2-methoxy-3-methylpyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are designed to serve as a robust starting point for researchers, facilitating the efficient development of new chemical entities.

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, catalyzed by a palladium complex in the presence of a base.[2][3] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substituted bromopyridines with various arylboronic acids. These conditions are based on established literature for similar substrates and provide a strong foundation for the optimization of reactions with this compound. The electronic and steric effects of the methoxy and methyl substituents on the pyridine ring may influence reactivity.

| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |

| Phenylboronic Acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-18 | Good to Excellent |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90-110 | 12-24 | Good to Excellent |

| 4-Chlorophenylboronic Acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100-110 | 6-12 | Moderate to Good |

| 3-Thienylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Moderate to Good |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is intended as a starting point and may require optimization for specific substrates to achieve the best results.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]

-

Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]

-

Reaction: Immerse the reaction flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[2]

-

Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.[5]

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Stille Coupling of 4-Bromo-2-methoxy-3-methylpyridine with Organostannanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction of 4-Bromo-2-methoxy-3-methylpyridine with various organostannanes. This palladium-catalyzed carbon-carbon bond-forming reaction is a powerful tool for the synthesis of functionalized pyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials.[1][2]

The Stille reaction is valued for its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of organostannane reagents to air and moisture.[3][4] However, it is important to note the high toxicity of organotin compounds.[3]

Reaction Principle

The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.

-

Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

While specific yield data for the Stille coupling of this compound is not extensively available in the reviewed literature, the following tables provide representative conditions and yields for the Stille coupling of analogous bromopyridine substrates with various organostannanes. These should serve as a strong starting point for reaction optimization.

Table 1: Stille Coupling of Bromopyridine Analogs with Aryl Stannanes

| Entry | Bromopyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-5-bromo-4-methylpyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | [5] |

| 2 | 3,5-Dibromo-2-pyrone | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 2 | 89 | [6] |

| 3 | 4-Iodophthalonitrile | (2,5-dimethoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 82 | [7] |

Table 2: Stille Coupling of Bromopyridine Analogs with Vinyl and Alkyl Stannanes

| Entry | Bromopyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-5-bromo-4-methylpyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 78 | [5] |

| 2 | Vinyl Bromide | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | THF | 60 | 24 | 85 | [3] |

| 3 | Acyl Chloride | Alkyl-tin reagent | PdCl₂(PPh₃)₂ (1) | - | HMPA | 65 | 20 | 53-87 | [3] |

Experimental Protocols

The following are detailed protocols for the Stille coupling of this compound with organostannanes. These are general procedures and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Stille Coupling with Aryl or Vinyl Stannanes

This protocol is adapted from established procedures for similar bromopyridine substrates.[5]

Materials:

-

This compound (1.0 equiv)

-

Organostannane (e.g., Tributyl(aryl)stannane or Tributyl(vinyl)stannane) (1.1-1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Schlenk flask or reaction tube

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling with Copper(I) Iodide as a Co-catalyst

The addition of CuI can sometimes accelerate the reaction and improve yields.[6]

Materials:

-

This compound (1.0 equiv)

-

Organostannane (1.1-1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Anhydrous, degassed solvent (e.g., DMF or NMP)

-

Schlenk flask or reaction tube

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up and purification are similar to Protocol 1. An aqueous ammonia wash may be beneficial to remove copper salts.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: General experimental workflow for the Stille coupling reaction.

Caption: Key components and their relationships in the Stille coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2-methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[2] This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromo-2-methoxy-3-methylpyridine with terminal alkynes.

The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1][2] The general scheme involves the coupling of this compound with a terminal alkyne to yield the corresponding 4-alkynyl-2-methoxy-3-methylpyridine.

Reaction Principle

The catalytic cycle of the Sonogashira reaction generally involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.[2] Copper-free conditions have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of this compound is depicted below.

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocols

Two representative protocols are provided below: a traditional copper-co-catalyzed Sonogashira coupling and a copper-free version.

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is a standard method utilizing a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

-

This compound

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

-

Ligand (e.g., XPhos, 2-6 mol%)

-

Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a dry Schlenk flask, combine this compound, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent and the terminal alkyne via syringe.

-

Heat the reaction mixture to the specified temperature (often 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a suitable organic solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for Sonogashira couplings of bromo-pyridines and related aryl bromides, which can be adapted for this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference Analogue |

| 1 | Pd(PPh₃)₂Cl₂ (3) | - | CuI (5) | Et₃N (2) | THF | 25-60 | 90-99 | 2-Bromopyridines[5] |

| 2 | Pd(OAc)₂ (1.5) | XPhos (6) | - | Cs₂CO₃ (2) | DMF | 100 | >95 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[6] |

| 3 | Pd(PPh₃)₄ (3) | - | CuI (5) | i-Pr₂NH (2) | THF | 25 | >95 | 2-Bromopyridines[5] |

| 4 | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N (excess) | DMF | 65 | Good to Excellent | Iodopyridines[7] |

| 5 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP (2) | DMSO | rt | Excellent | Aryl Bromides[8] |

| 6 | Pd(PhCN)₂Cl₂ (2) | P(t-Bu)₃ (4) | - | Cs₂CO₃ (2) | Dioxane | rt | High | Aryl Bromides[1] |

Note: Yields are highly substrate-dependent and optimization may be required for this compound.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reaction temperature, changing the solvent, or using a more active catalyst/ligand system. Ensure all reagents and solvents are anhydrous.[3]

-

Homocoupling (Glaser Coupling): This is a common side reaction in copper-catalyzed Sonogashira couplings.[3] To minimize this, ensure the reaction is run under strictly anaerobic conditions or switch to a copper-free protocol.

-

Protodebromination: The replacement of the bromine atom with hydrogen can occur. This may be caused by protic impurities or the formation of palladium hydride species. Using anhydrous conditions and carefully selecting the base and solvent can mitigate this.[3]

-

Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inactive species. The use of bulky, electron-rich phosphine ligands can help prevent this coordination.[3]